2,6-Difluoro-4-nitrobenzoyl chloride

Catalog No.
S854921
CAS No.
1803730-46-2
M.F
C7H2ClF2NO3
M. Wt
221.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-4-nitrobenzoyl chloride

CAS Number

1803730-46-2

Product Name

2,6-Difluoro-4-nitrobenzoyl chloride

IUPAC Name

2,6-difluoro-4-nitrobenzoyl chloride

Molecular Formula

C7H2ClF2NO3

Molecular Weight

221.54 g/mol

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)6-4(9)1-3(11(13)14)2-5(6)10/h1-2H

InChI Key

LQASJWVTGSXMPC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)[N+](=O)[O-]

2,6-Difluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2NO3C_7H_3ClF_2NO_3 and a molecular weight of approximately 203.56 g/mol. It features a benzoyl chloride functional group substituted with two fluorine atoms at the 2 and 6 positions, and a nitro group at the 4 position. This compound is characterized by its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis.

Typical of acyl chlorides:

  • Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-difluoro-4-nitrobenzoic acid.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to yield corresponding ketones.

The reactivity of this compound is significantly influenced by the electron-withdrawing nitro group and the electron-withdrawing fluorine atoms, which stabilize the positive charge on the carbonyl carbon during nucleophilic attack.

Synthesis of 2,6-difluoro-4-nitrobenzoyl chloride can be achieved through several methods:

  • Fluorination of Nitrobenzoyl Chloride: Starting from 4-nitrobenzoyl chloride, fluorination can be performed using fluorinating agents such as potassium fluoride or via electrophilic fluorination methods.
  • Direct Chlorination: The compound can also be synthesized by chlorinating 2,6-difluorobenzoic acid under acidic conditions to yield the corresponding acyl chloride.
  • Ultraviolet Light-Induced Reactions: A method involving ultraviolet light to facilitate chlorination reactions has been reported, enhancing reaction rates and yields .

2,6-Difluoro-4-nitrobenzoyl chloride has several applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Precursor for Fluorinated Compounds: Its structure allows for further modifications leading to fluorinated derivatives that are valuable in medicinal chemistry.
  • Research Tool: It is utilized in research settings for studying reaction mechanisms involving acyl chlorides.

Several compounds share structural similarities with 2,6-difluoro-4-nitrobenzoyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Fluoro-5-nitrobenzoyl chloride709-46-60.96
2-Fluoro-4-nitrobenzoyl chloride403-23-60.96
2-Fluoro-3-nitrobenzoyl chloride1214341-16-80.93
2,6-Difluoro-3-nitrobenzoyl chloride260552-98-50.92
4-Fluoro-3-methyl-5-nitrobenzoyl chloride1806306-51-30.90

Uniqueness

The uniqueness of 2,6-difluoro-4-nitrobenzoyl chloride lies in its specific arrangement of substituents that enhance its reactivity profile compared to similar compounds. The combination of two fluorine atoms and a nitro group provides distinctive electronic properties that can influence both chemical reactivity and potential biological activity.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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